An In-depth Technical Guide to the Chemical Properties of Basic Blue 3
An In-depth Technical Guide to the Chemical Properties of Basic Blue 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Basic Blue 3 (C.I. 51004), an oxazine-class cationic dye. The information is compiled for a technical audience, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
General and Physicochemical Properties
Basic Blue 3 is a synthetic, water-soluble dye that appears as a bronze or blue powder.[1][2][3][4][5][6] It is primarily utilized in the textile industry for dyeing acrylic fibers and has applications as a biological stain.[3][4][7][8]
Physical and Chemical Data
The fundamental physical and chemical properties of Basic Blue 3 are summarized in the table below for quick reference.
| Property | Value | Citations |
| Appearance | Bronze, Blue, or Greenish-Light Blue Powder | [1][2][4] |
| Molecular Formula | C₂₀H₂₆ClN₃O | [1][7][9][10][11] |
| Molecular Weight | 359.89 g/mol | [1][2][9][11] |
| Melting Point | 205 °C (decomposes) | [2][4][5][11] |
| Solubility in Water | 40 g/L (at 20 °C) | [1][2][5][6] |
| Solubility in Ethanol | Soluble | [2] |
| Solution Appearance | Greenish-blue | [1][2][3] |
| Chemical Class | Oxazine Dye | [1][4] |
Spectroscopic Data
Spectroscopic properties are critical for the identification and quantification of Basic Blue 3.
| Spectroscopic Property | Value | Citations |
| λmax (UV-Vis) | 654 nm | [7][10][12] |
Chemical Identifiers
For unambiguous identification, the following identifiers are associated with Basic Blue 3.
| Identifier | Value | Citations |
| IUPAC Name | [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium chloride | [9] |
| CAS Number | 33203-82-6, 4444-00-3 | [1][2][9][10] |
| C.I. Number | 51004 | [1][11] |
| SMILES | CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=--INVALID-LINK--CC)C=C3O2.[Cl-] | [9] |
| InChI | InChI=1S/C20H26N3O.ClH/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1 | [9] |
Reactivity and Stability
-
pH Stability : Basic Blue 3 is stable in dye baths with a pH ranging from 2.5 to 8.[3][4]
-
Reaction with Acid : In concentrated sulfuric acid, the dye exhibits a wine color, which turns to a red-light blue upon dilution.[1][2][5][6]
-
Reaction with Base : The addition of sodium hydroxide (B78521) to an aqueous solution of Basic Blue 3 causes a blue-black precipitation.[1][2][3][4][5]
-
Reaction with Metal Ions : The color shade can be affected by the presence of metal ions. Copper ions cause a significant shift to a greener color, while iron ions result in a darkening of the shade.[1][2][5]
-
Thermal Stability : The compound is stable at room temperature but decomposes at its melting point of 205 °C.[2][5]
-
Reactivity Hazards : It is considered a stable product, and hazardous polymerization is not expected to occur.[13] However, reactions with strong oxidizing agents should be avoided.[13] Combustion may produce toxic substances such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[13]
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of Basic Blue 3 as cited in the literature.
Synthesis of Basic Blue 3
The industrial synthesis of Basic Blue 3 involves a two-step process.[1][6]
Methodology:
-
Nitrosation: 3-(Diethylamino)phenol or N,N-diethyl-3-methoxybenzenamine undergoes nitrosation.
-
Condensation: The resulting product is then condensed with 3-(Diethylamino)phenol hydrochloride to yield Basic Blue 3.[1][6]
Caption: A diagram illustrating the two-step synthesis of Basic Blue 3.
Adsorption via Molecularly Imprinted Polymer (MIP)
A highly selective method for the removal of Basic Blue 3 from aqueous solutions involves the use of a molecularly imprinted polymer (MIP).[14][15]
Methodology:
-
Pre-Polymerization Complex Formation: The template (Basic Blue 3, BB-3) and a functional monomer (methacrylic acid, MAA) are dissolved in a porogenic solvent (methanol) and allowed to self-assemble.[14]
-
Polymerization: A cross-linker (ethylene glycol dimethacrylate, EGDMA) and an initiator (2,2′-azobisisobutyronitrile, AIBN) are added. The mixture is purged with nitrogen and polymerized in a water bath at 65 °C for 14 hours.[14]
-
Template Removal: The resulting bulk polymer is ground into a powder. The template (BB-3) is removed by washing with a methanol/acetic acid mixture, followed by pure methanol, creating specific recognition sites.[14]
-
Adsorption Studies: A known mass of the MIP is added to a solution containing BB-3. The mixture is agitated for a specified contact time (e.g., 25 minutes).[14]
-
Analysis: The amount of BB-3 adsorbed is determined by measuring the change in concentration in the solution using UV-Vis spectrophotometry.[14]
Caption: Workflow for MIP synthesis and its use in Basic Blue 3 adsorption.
Spectrophotometric Analysis
The concentration of Basic Blue 3 in aqueous solutions is commonly determined using UV-Visible spectrophotometry.[12][16]
Methodology:
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used for analysis.[12]
-
Standard Curve Preparation: A series of standard solutions of Basic Blue 3 with known concentrations (e.g., 20 to 200 ppm) are prepared.[12]
-
Absorbance Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which is 654 nm for Basic Blue 3.[12]
-
Calibration Curve: A calibration curve is generated by plotting absorbance versus concentration.
-
Sample Analysis: The absorbance of the unknown sample is measured at 654 nm, and its concentration is determined by interpolation from the calibration curve. For samples from adsorption studies, centrifugation (e.g., at 5000 rpm for 3 minutes) is performed to separate the adsorbent before measuring the supernatant's absorbance.[16]
Potential Applications in Research
While primarily an industrial dye, the properties of Basic Blue 3 lend it to specific research applications:
-
Biological Stain: Its cationic nature allows it to bind to negatively charged cellular components, making it useful as a stain in histology and cytology.[17]
-
Environmental Science: Due to its use in textiles, Basic Blue 3 is studied as a model pollutant. Research focuses on developing effective methods for its removal from wastewater, such as adsorption on low-cost materials, molecularly imprinted polymers, and electrochemical degradation.[2][14][16][18]
Signaling Pathways
Currently, there is no information available in the reviewed literature describing the interaction of Basic Blue 3 with specific cellular signaling pathways. Its primary documented biological interaction is as a general stain.
Safety and Handling
-
Hazards: Basic Blue 3 is classified as toxic if swallowed and can cause serious eye damage.[9] It is also considered toxic to aquatic organisms.[13]
-
Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and dust respirators.[13] Avoid generating dust and ensure good ventilation.[13] Store at room temperature away from oxidizing agents.[5][13]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. BASIC BLUE 3 | 33203-82-6 [chemicalbook.com]
- 3. Basic blue 3 - Cationic blue 3 - Disperse cationic turquoise blue SD-GB from Emperor Chem [emperordye.com]
- 4. Basic Blue 3 Dyes Manufacturers & Suppliers in Mumbai, India [colorantsgroup.com]
- 5. BASIC BLUE 3 CAS#: 33203-82-6 [m.chemicalbook.com]
- 6. basicdye.com [basicdye.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. C.I. Basic Blue 3 | C20H26ClN3O | CID 118408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. lookchem.com [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Adsorption of Basic Yellow 28 and Basic Blue 3 Dyes from Aqueous Solution Using Silybum Marianum Stem as a Low-Cost Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uv-visible absorption spectrum of methylene blue dye peak wavelengths of maximum absorbance uses staining dye treatment of methemoglobinemia redox titration indicator molecular structure skeletal formulae example of aromatic spectra Doc Brown's chemistry revision notes [docbrown.info]
- 18. Comparison of the Removal of Synthetic Wastewater Samples Containing Basic Blue 3 Dye Using Electrochemical and Adsorption Methods [mdpi.com]
